N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide
Description
"N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide" is a quinoline-4-carboxamide derivative characterized by a pyridin-4-yl substituent at the quinoline’s 2-position and a phenyl ring at the carboxamide’s 4-position. This structural motif is common in antimicrobial agents, where the sulfonamide group enhances target binding and pharmacokinetic properties.
Properties
IUPAC Name |
N-[4-(propan-2-ylsulfamoyl)phenyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S/c1-16(2)28-32(30,31)19-9-7-18(8-10-19)26-24(29)21-15-23(17-11-13-25-14-12-17)27-22-6-4-3-5-20(21)22/h3-16,28H,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVCIYYTKFZSQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-isopropylsulfamoyl)phenyl)-2-(pyridin-4-yl)quinoline-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity, with a focus on its antitumor and antimicrobial properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The compound's structure can be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Table 1: Synthesis Overview
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Reaction of 4-amino-2-(pyridin-4-yl)quinoline with isopropylsulfamoyl chloride in a suitable solvent | Intermediate A |
| 2 | Coupling of Intermediate A with appropriate phenolic derivatives | This compound |
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrate that it exhibits selective cytotoxicity against various cancer cell lines, including prostate and ovarian cancer cells.
Case Study: Cytotoxicity Assessment
In a study examining the cytotoxic effects of the compound on human cancer cell lines, it was found to have an IC50 value of approximately 37.3 µM against HepG2 liver cancer cells. Importantly, it displayed minimal toxicity towards non-cancerous cells, indicating a favorable therapeutic window.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate to good activity against several strains.
Table 2: Antimicrobial Activity Profiles
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 32 |
| Mycobacterium tuberculosis | 7.81 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
- Disruption of Cellular Processes : It has been shown to interfere with cellular signaling pathways that are crucial for cancer cell survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural similarities with several quinoline-4-carboxamide derivatives reported in the literature. Below is a detailed comparison based on substituents, physicochemical properties, and biological activity (where available).
Table 1: Structural and Physicochemical Comparison
*Estimated based on molecular formula.
Key Observations:
Substituent Diversity: The target compound’s N-isopropylsulfamoyl group distinguishes it from analogs with halogenated (e.g., bromo-fluoro in ) or heterocyclic (e.g., thiophene in ) substituents. This group may improve target affinity compared to simpler sulfonamides. Compounds with aminoalkyl side chains (e.g., 5a1, 5a5) exhibit higher molecular weights and melting points due to increased hydrogen-bonding capacity .
Physicochemical Properties :
- The target compound ’s pyridin-4-yl group likely enhances aqueous solubility compared to purely aromatic substituents (e.g., 4-methylphenyl in ).
- Morpholine-containing derivatives (e.g., 5a5) show higher purity (97.6% HPLC) and moderate yields (59%), suggesting robust synthetic routes .
Biological Activity :
- While activity data for the target compound is absent, analogs like 5a1–5a4 demonstrated antibacterial efficacy, with IC₅₀ values in the low micromolar range against Staphylococcus aureus . The sulfamoyl group in the target may similarly enhance bacterial enzyme inhibition.
Synthetic Accessibility :
- Derivatives with simpler substituents (e.g., 5a3, 5a4) achieved higher yields (59–65%) compared to morpholine- or piperazine-containing analogs, likely due to fewer steric challenges .
Research Implications
The target compound ’s structural features position it as a promising candidate for further antimicrobial studies. Comparative analysis suggests that:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
